![molecular formula C22H18F2N4O3 B2818905 N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941981-35-7](/img/structure/B2818905.png)
N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
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Description
N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H18F2N4O3 and its molecular weight is 424.408. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, showcasing the potential of pyrazole-acetamide compounds in developing antioxidant agents (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding
Research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides revealed different molecular conformations co-existing within each molecule, facilitated by hydrogen bonding in zero, one, and two dimensions. This study highlights the structural versatility of pyrazolyl acetamides and their potential in designing compounds with specific physical and chemical properties (Narayana et al., 2016).
Anti-inflammatory Activity
A synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity. This indicates the therapeutic potential of pyrazolyl acetamides in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Antimicrobial Activity
Another study synthesized new heterocycles incorporating an antipyrine moiety, demonstrating antimicrobial activities. This underscores the role of pyrazolyl derivatives in developing new antimicrobial agents (Bondock et al., 2008).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-15-5-8-17(23)18(24)11-15/h3-11,19-20,26H,2,12-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMQBGKYJSLISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
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